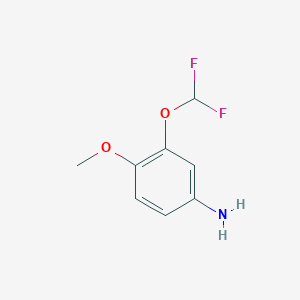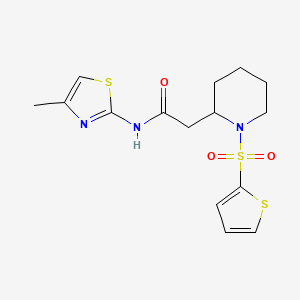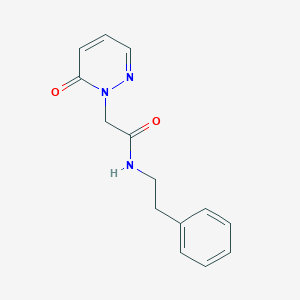
3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as Methylxanthine, is a naturally occurring alkaloid found in coffee, tea, and cocoa beans. It is a potent stimulant of the central nervous system and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene involves the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene increases the levels of cAMP and cGMP, which leads to an increase in intracellular calcium levels and subsequent stimulation of the central nervous system.
Biochemical and Physiological Effects
3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has a variety of biochemical and physiological effects. It has been shown to increase alertness, reduce fatigue, and improve cognitive function. 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene also has diuretic properties, which can lead to an increase in urine production. It has been used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene also has cardiac stimulant properties, which can lead to an increase in heart rate and contractility.
実験室実験の利点と制限
3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has several advantages and limitations for lab experiments. It is readily available and relatively inexpensive, making it a popular choice for research studies. However, 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene. One area of interest is the potential use of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has been shown to have neuroprotective properties and may help to prevent the loss of neurons in these diseases. Another area of interest is the use of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene as a performance-enhancing drug in athletes. However, further research is needed to fully understand the potential benefits and risks of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene in these applications.
Conclusion
In conclusion, 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene is a naturally occurring alkaloid with a variety of biochemical and physiological effects. It has been extensively studied for its scientific research application and has potential uses in the treatment of neurodegenerative diseases and as a performance-enhancing drug in athletes. While 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has several advantages for lab experiments, further research is needed to fully understand its long-term effects and potential applications.
合成法
3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene can be synthesized through various methods. The most common method involves the demethylation of theobromine, which is a natural alkaloid found in cocoa beans. The demethylation reaction is carried out using a strong base such as potassium hydroxide or sodium hydroxide. The reaction yields 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene as the final product.
科学的研究の応用
3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has been extensively studied for its scientific research application. It has been shown to have a variety of pharmacological effects, including central nervous system stimulation, diuresis, bronchodilation, and cardiac stimulation. 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dionene has also been used as a marker for the measurement of renal function.
特性
IUPAC Name |
3-methyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-5-4-6-10(7-9)8-20-11-12(17-14(20)16-2)19(3)15(22)18-13(11)21/h4-7H,8H2,1-3H3,(H,16,17)(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMGDACBHLTCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2841632.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]prop-2-enamide](/img/structure/B2841634.png)

![(2Z)-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841641.png)
![(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2841643.png)
![4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one](/img/structure/B2841645.png)
![2-Amino-4-(2-ethoxyphenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2841646.png)
![methyl 2-[(3-oxo-1-phenyl-2,3-dihydro-1H-inden-4-yl)sulfanyl]acetate](/img/structure/B2841647.png)



![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)

